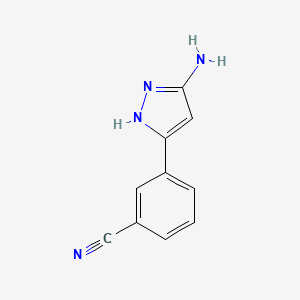

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

Description

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 5-position and a benzonitrile moiety at the 3-position. Its molecular formula is C₁₀H₈N₄, with a molecular weight of 198.22 g/mol (approximated from analogous structures in ).

Properties

IUPAC Name |

3-(3-amino-1H-pyrazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-6-7-2-1-3-8(4-7)9-5-10(12)14-13-9/h1-5H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTKMBJVJHKTOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=NN2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sonication-Assisted Cyclization of Pyrazole Derivatives

Method Overview:

This approach utilizes sonication to facilitate the cyclization of hydrazine hydrate with aromatic nitriles, leading to the formation of pyrazole derivatives, which are then further functionalized to obtain the target compound.

- Starting Material: Aromatic nitrile (e.g., benzonitrile derivatives)

- Reagents: Hydrazine hydrate

- Solvent: Typically ethanol or water, depending on the specific protocol

- Conditions: Sonication for 1-2 hours at ambient or slightly elevated temperatures

- The aromatic nitrile reacts with hydrazine hydrate under sonication to form a hydrazone intermediate.

- Cyclization occurs, producing the 5-amino-pyrazole ring fused to the aromatic ring.

- The amino group at the 5-position of the pyrazole is retained, yielding 5-Amino-1H-pyrazol-3-yl substituted benzonitrile.

- Rapid and efficient

- Environmentally friendly due to reduced reaction times and milder conditions

- The method has been demonstrated to produce high yields with various substituted aromatic nitriles, including halogenated derivatives, with yields often exceeding 70%.

Multi-Step Synthesis via Nitrile and Pyrazole Intermediates

Method Overview:

This classical synthetic route involves constructing the pyrazole ring on a benzonitrile scaffold through intermediate formation of hydrazones and subsequent cyclization.

- Step 1: Nitrile activation via conversion to a hydrazone using hydrazine hydrate in ethanol under reflux.

- Step 2: Cyclization of the hydrazone to form the pyrazole ring, often facilitated by acids or bases such as acetic acid or sodium hydroxide.

- Step 3: Functionalization at the 5-position of the pyrazole with amino groups, often via nitration, reduction, or direct amino substitution.

- Reflux in ethanol or acetic acid

- Use of catalysts like sodium ethoxide or triphenylphosphine for ring closure

- Reaction times vary from 4 to 12 hours depending on conditions

- Yields range from 50% to 80%, with optimization involving temperature control and solvent choice.

Alternative Solvent and Catalyst-Assisted Methods

Method Overview:

Recent innovations involve using solvents like acetonitrile and catalysts such as palladium complexes to enhance reaction efficiency.

- Use of acetonitrile as solvent to facilitate cyclization reactions

- Catalytic systems involving palladium or other transition metals to promote coupling and ring formation

- Reactions often conducted under nitrogen atmosphere to prevent oxidation

- Catalytic amounts of transition metals

- Elevated temperatures (80-120°C)

- Reaction times around 6-10 hours

- These methods have shown promise in producing the target compound with yields up to 75%, especially when optimized with appropriate catalysts and reaction parameters.

Data Table: Summary of Preparation Methods

| Method No. | Approach | Starting Materials | Key Reagents | Solvent | Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|---|---|

| 1 | Sonication-assisted cyclization | Aromatic nitrile | Hydrazine hydrate | Ethanol/water | Sonication 1-2 hr | >70% | Rapid, eco-friendly |

| 2 | Multi-step hydrazone cyclization | Aromatic nitrile | Hydrazine hydrate | Ethanol, acetic acid | Reflux 4-12 hr | 50-80% | Well-established, scalable |

| 3 | Catalytic coupling | Aromatic nitrile | Hydrazine, transition metal catalysts | Acetonitrile | Elevated temp, nitrogen atmosphere | Up to 75% | High efficiency, suitable for large scale |

Notes on Optimization and Research Findings

- Reaction temperature and time are critical for maximizing yield and purity.

- Choice of solvent influences reaction rate and selectivity; ethanol and acetonitrile are commonly preferred.

- Catalysts such as palladium complexes can significantly enhance cyclization efficiency.

- Substituted benzonitriles with halogen or electron-withdrawing groups tend to improve reaction outcomes, as indicated by research on halogenated aromatic nitriles.

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the nitrile group.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile has been identified as a promising candidate in drug discovery due to its ability to modulate biological targets. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a lead compound for further development. Preliminary studies suggest its effectiveness against various strains of bacteria and cancer cell lines, although more extensive research is required to elucidate its mechanisms of action and therapeutic potential .

Synthesis of Derivatives

This compound serves as a building block for synthesizing more complex heterocyclic compounds with therapeutic applications. The presence of the amino group enhances its reactivity, allowing for modifications that can lead to derivatives with varying biological activities .

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound possess sub-micromolar activity against Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA). These compounds have shown efficacy in blocking Gram-negative bacterial strains by targeting essential enzymes such as DNA Gyrase and Topoisomerase IV .

Anticancer Activity

In vitro studies have revealed that some derivatives exhibit antiproliferative effects on tumor cell lines, suggesting potential applications in cancer treatment. The ability to influence signaling pathways such as MAPK/ERK further supports its role in modulating cellular processes relevant to cancer progression .

Agrochemical Applications

Pesticide Development

Beyond medicinal applications, this compound is utilized as an intermediate in the synthesis of herbicides and pesticides. Its structural characteristics make it suitable for developing compounds that can effectively combat agricultural pests, thus contributing to crop protection strategies .

Material Science

Supramolecular Chemistry

The compound's unique properties allow it to be explored in supramolecular chemistry, where it can participate in the formation of complex structures through non-covalent interactions. This application is crucial for developing new materials with specific functionalities, such as sensors or catalysts .

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Medicinal Chemistry | Drug Discovery | Antimicrobial and anticancer properties; serves as a building block |

| Biological Activity | Antimicrobial Agents | Effective against MSSA and MRSA; targets DNA Gyrase and Topoisomerase IV |

| Anticancer Agents | Exhibits antiproliferative effects on tumor cell lines | |

| Agrochemicals | Herbicide and Pesticide Development | Intermediate for synthesizing effective agricultural chemicals |

| Material Science | Supramolecular Chemistry | Formation of complex structures for sensors or catalysts |

Case Studies

- Antimicrobial Efficacy Study : A recent investigation into the antimicrobial properties of pyrazole derivatives highlighted the effectiveness of certain compounds derived from this compound against resistant bacterial strains, providing insights into their potential use in treating infections .

- Cancer Cell Line Testing : In vitro assays demonstrated that specific derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further research into their therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in electron transfer processes, influencing cellular pathways .

Comparison with Similar Compounds

Hydroxy and Oxo Derivatives

- 3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile (MW 254.24): The introduction of a hydroxy group at C-3 and a benzalydine moiety increases molecular weight and polarity.

- 3-(5-Oxo-3-phenyl-1H-pyrazol-1-yl)benzonitrile (MW 249.27) : The oxo group at C-5 stabilizes the pyrazole ring via conjugation, as evidenced by its rigid crystal lattice (V = 1277.05 ų) .

Heterocycle Substitution

- 3-(5-Amino-1H-1,2,4-triazol-3-yl)benzonitrile (MW 152.15): Replacing pyrazole with triazole alters aromaticity and electronic distribution. The additional nitrogen in the triazole ring may improve coordination with metal ions in catalytic applications .

Halogenated and Bulky Substituents

N-Methylation and Sulfonyl Linkers

- N-Methylpyrazole Derivative (MW 183.21) : Methylation at the pyrazole nitrogen reduces hydrogen-bonding capacity, which could lower solubility but increase membrane permeability .

- Sulfonyl-Linked Compound (MW 248.26) : The sulfonyl group increases polarity, likely enhancing solubility in polar solvents, though at the expense of passive diffusion across biological membranes .

Biological Activity

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is a compound that has garnered attention due to its diverse biological activities. This article aims to consolidate the existing research on its biological properties, including antibacterial, antifungal, and anticancer activities, while providing detailed insights into its mechanisms of action and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C11H10N4, characterized by the presence of a pyrazole ring and a benzonitrile moiety. This structural configuration is believed to play a crucial role in its biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Studies have shown it to be effective against various bacterial strains, demonstrating potential as a novel antibacterial agent. For instance, a study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .

Antifungal Activity

In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. It has shown promising results against several fungal pathogens, suggesting its potential use in treating fungal infections. The mechanism appears to involve disruption of fungal cell wall synthesis, although further research is needed to fully elucidate this pathway .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. It has been studied for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and lung cancer cells. The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range . Mechanistically, it is thought to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The lipophilicity of the compound facilitates its interaction with cellular membranes, enhancing permeability and bioavailability.

- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial and fungal metabolism or cancer cell growth.

- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Synthesis Methods

The synthesis of this compound typically involves the condensation of 3-aminobenzonitrile with a suitable pyrazole precursor. Various methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis which has shown improved efficiency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, and how can reaction conditions be optimized?

- Answer : The synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) using precursors like 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile. Key reagents include copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv) in THF/water (1:1) at 50°C. Optimization focuses on reaction time (3–16 hours) and purification via flash chromatography (cyclohexane/ethyl acetate gradient), yielding up to 96% purity. Monitoring via TLC ensures reaction progress .

- Table 1 : Representative Reaction Conditions

| Precursor | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-(3-azido-5-methyl-pyrazol-yl)benzonitrile | CuSO₄, Na ascorbate | THF/H₂O | 50 | 16 | 96 |

Q. Which spectroscopic and analytical techniques are employed to characterize this compound?

- Answer : Characterization includes:

- 1H/13C NMR : To confirm proton and carbon environments (e.g., δ = 7.78–7.75 ppm for aromatic protons) .

- HRMS : For exact mass determination (e.g., observed m/z 224.0803 vs. calculated 224.0805) .

- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretch at 3135 cm⁻¹, CN stretch at 2228 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry (see Advanced Questions) .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction utilized to determine the molecular structure, and what challenges arise during refinement?

- Answer : Single-crystal X-ray studies (e.g., using Agilent Xcalibur diffractometers) reveal orthorhombic packing (space group Pca21) with lattice parameters a = 10.5189 Å, b = 8.1339 Å. Challenges include refining hydrogen bonding networks and resolving disorder in aromatic rings. SHELXL software is used for refinement, leveraging high-resolution data (R factor = 0.038) .

- Table 2 : Crystallographic Data (from )

| Parameter | Value |

|---|---|

| Space Group | Pca21 |

| a (Å) | 10.5189 |

| b (Å) | 8.1339 |

| c (Å) | 20.0009 |

| V (ų) | 1711.27 |

| Z | 4 |

Q. How do hydrogen bonding patterns influence the crystal packing of this compound?

- Answer : Graph set analysis (Etter’s method) identifies N–H⋯N and C–H⋯π interactions, forming 2D layers along the b-axis. These interactions stabilize the orthorhombic lattice, with hydrogen bond distances ranging from 2.85–3.10 Å. Such patterns are critical for predicting solubility and stability .

Q. What computational methods are applied to study its electronic properties and reactivity?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) analyze frontier molecular orbitals (FMOs), Natural Bond Orbital (NBO) charges, and nonlinear optical (NLO) properties. Fukui indices predict reactive sites for electrophilic/nucleophilic attacks, while UV-Vis spectroscopy validates computational results .

Q. How can structural modifications impact its pharmacological activity?

- Answer : Methodological approaches include substituting the pyrazole ring with fluorophenyl or pyridinyl groups (e.g., 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile). In vitro assays (e.g., antibacterial, anti-inflammatory) guide SAR studies, with activity linked to electron-withdrawing groups enhancing binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.